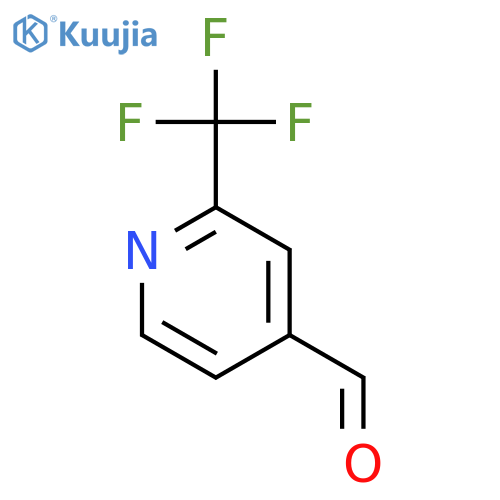Cas no 108338-20-1 (2-(trifluoromethyl)pyridine-4-carbaldehyde)

108338-20-1 structure
商品名:2-(trifluoromethyl)pyridine-4-carbaldehyde
2-(trifluoromethyl)pyridine-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-(Trifluoromethyl)isonicotinaldehyde
- 2-(Trifluoromethyl)-4-pyridinecarboxaldehyde
- 2-(Trifluoromethyl)pyridine-4-carbaldehyde
- 2-(TRIFLUOROMETHYL)-PYRIDINE-4-CARBOXALDEHYDE
- 2-Trifluoromethyl-pyridine-4-carbaldehyde
- 4-ForMyl-2-(trifluoroMethyl)pyridine
- 2-(Trifluoromwthyl)pyridine-4-carbaldehyde
- 4-Pyridinecarboxaldehyde, 2-(trifluoromethyl)-
- 2-(Trifluoromethyl)pyridine-4-carboxaldehyde, 4-Formyl-2-(trifluoromethyl)pyridine
- CS-0315292
- AC-29142
- AS-48869
- AMY3101
- DTXSID70376643
- (2-(trifluoromethyl)pyridin-4-yl)methanone
- 108338-20-1
- Z1198168752
- FT-0697291
- SY068027
- AKOS006228340
- EN300-3045587
- SCHEMBL2522080
- FD10629
- A801859
- MFCD06410678
- AB24820
- DB-057898
- 2-(trifluoromethyl)pyridine-4-carbaldehyde
-
- MDL: MFCD06410678
- インチ: InChI=1S/C7H4F3NO/c8-7(9,10)6-3-5(4-12)1-2-11-6/h1-4H
- InChIKey: CBHUHUQPLDWHIO-UHFFFAOYSA-N
- ほほえんだ: C1=CN=C(C=C1C=O)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 175.02400
- どういたいしつりょう: 175.02449824g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 169
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 30Ų
じっけんとくせい
- PSA: 29.96000
- LogP: 1.91290
2-(trifluoromethyl)pyridine-4-carbaldehyde セキュリティ情報
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36/37/39
- セキュリティ用語:S26-36/37/39
- リスク用語:R36/37/38
2-(trifluoromethyl)pyridine-4-carbaldehyde 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-(trifluoromethyl)pyridine-4-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1385962-100mg |
2-(Trifluoromethyl)isonicotinaldehyde |
108338-20-1 | 98% | 100mg |
¥675.00 | 2024-08-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T76410-500mg |
2-(trifluoromethyl)pyridine-4-carbaldehyde |
108338-20-1 | 95% | 500mg |
¥3580.0 | 2023-09-06 | |
| TRC | T220220-25mg |
2-(Trifluoromethyl)-4-pyridinecarboxaldehyde |
108338-20-1 | 25mg |
$ 220.00 | 2022-06-03 | ||
| eNovation Chemicals LLC | D658728-10G |
2-(trifluoromethyl)pyridine-4-carbaldehyde |
108338-20-1 | 97% | 10g |
$2370 | 2024-07-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2109-5G |
2-(trifluoromethyl)pyridine-4-carbaldehyde |
108338-20-1 | 97% | 5g |
¥ 7,920.00 | 2023-03-15 | |
| eNovation Chemicals LLC | D500972-1g |
2-(TrifluoroMethyl)isonicotinaldehyde |
108338-20-1 | 97% | 1g |
$450 | 2024-05-24 | |
| TRC | T220220-100mg |
2-(Trifluoromethyl)-4-pyridinecarboxaldehyde |
108338-20-1 | 100mg |
$ 580.00 | 2022-06-03 | ||
| Chemenu | CM128591-1g |
2-(trifluoromethyl)isonicotinaldehyde |
108338-20-1 | 95% | 1g |
$421 | 2021-08-05 | |
| eNovation Chemicals LLC | D500972-5g |
2-(TrifluoroMethyl)isonicotinaldehyde |
108338-20-1 | 97% | 5g |
$1800 | 2024-05-24 | |
| TRC | T220220-50mg |
2-(Trifluoromethyl)-4-pyridinecarboxaldehyde |
108338-20-1 | 50mg |
$ 365.00 | 2022-06-03 |
2-(trifluoromethyl)pyridine-4-carbaldehyde 関連文献
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
-
Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
108338-20-1 (2-(trifluoromethyl)pyridine-4-carbaldehyde) 関連製品
- 1060810-86-7(1-[2-(trifluoromethyl)-4-pyridyl]ethanone)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:108338-20-1)2-(trifluoromethyl)pyridine-4-carbaldehyde

清らかである:99%/99%
はかる:1g/5g
価格 ($):210.0/1026.0
atkchemica
(CAS:108338-20-1)2-(trifluoromethyl)pyridine-4-carbaldehyde

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ